1-[3-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-(4-chlorobenzyl)-1H-imidazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(3-TERT-BUTYL-1,2,4-OXADIAZOL-5-YL)PYRIDIN-2-YL]-N-[(4-CHLOROPHENYL)METHYL]-1H-IMIDAZOLE-4-CARBOXAMIDE is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a pyridine ring, and an imidazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(3-TERT-BUTYL-1,2,4-OXADIAZOL-5-YL)PYRIDIN-2-YL]-N-[(4-CHLOROPHENYL)METHYL]-1H-IMIDAZOLE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials
Formation of the Oxadiazole Ring: This step involves the reaction of tert-butylamidoxime with an appropriate carboxylic acid derivative under dehydrating conditions to form the oxadiazole ring.
Introduction of the Pyridine Moiety: The pyridine ring is introduced through a nucleophilic substitution reaction, where the oxadiazole intermediate reacts with a pyridine derivative.
Coupling with the Imidazole Ring: The final step involves the coupling of the pyridine-oxadiazole intermediate with an imidazole derivative, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[3-(3-TERT-BUTYL-1,2,4-OXADIAZOL-5-YL)PYRIDIN-2-YL]-N-[(4-CHLOROPHENYL)METHYL]-1H-IMIDAZOLE-4-CARBOXAMIDE can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles, electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole N-oxides, while reduction could produce amine derivatives .
Scientific Research Applications
1-[3-(3-TERT-BUTYL-1,2,4-OXADIAZOL-5-YL)PYRIDIN-2-YL]-N-[(4-CHLOROPHENYL)METHYL]-1H-IMIDAZOLE-4-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a drug candidate due to its bioisosteric properties and ability to interact with various biological targets.
Biological Research: It is used in research to study its effects on different biological pathways and its potential as an enzyme inhibitor.
Industrial Applications: The compound’s unique structure makes it a candidate for use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[3-(3-TERT-BUTYL-1,2,4-OXADIAZOL-5-YL)PYRIDIN-2-YL]-N-[(4-CHLOROPHENYL)METHYL]-1H-IMIDAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby modulating various biological pathways . The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole Derivatives: Compounds with similar oxadiazole rings, such as 4-(3-(tert-butyl)-1,2,4-oxadiazol-5-yl)aniline.
Pyridine Derivatives: Compounds containing pyridine rings, such as pyridine-2-carboxylic acid.
Imidazole Derivatives: Compounds with imidazole rings, such as 1H-imidazole-4-carboxamide.
Uniqueness
This combination is not commonly found in other compounds, making it a valuable subject of study in various fields .
Properties
Molecular Formula |
C22H21ClN6O2 |
---|---|
Molecular Weight |
436.9 g/mol |
IUPAC Name |
1-[3-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-[(4-chlorophenyl)methyl]imidazole-4-carboxamide |
InChI |
InChI=1S/C22H21ClN6O2/c1-22(2,3)21-27-20(31-28-21)16-5-4-10-24-18(16)29-12-17(26-13-29)19(30)25-11-14-6-8-15(23)9-7-14/h4-10,12-13H,11H2,1-3H3,(H,25,30) |
InChI Key |
LINSFFAWINOITE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NOC(=N1)C2=C(N=CC=C2)N3C=C(N=C3)C(=O)NCC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.